tert-butyl O-benzyl-N-methyl-L-serine
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Overview
Description
tert-Butyl O-benzyl-N-methyl-L-serine: is a derivative of the amino acid serine, where the hydroxyl group is protected by a tert-butyl group, the amino group is methylated, and the carboxyl group is protected by a benzyl group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl O-benzyl-N-methyl-L-serine typically involves the protection of the hydroxyl group of serine with a tert-butyl group, the protection of the carboxyl group with a benzyl group, and the methylation of the amino group. One common method involves the use of tert-butyl chloroformate and benzyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the process. The reaction conditions are optimized to minimize waste and maximize yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl O-benzyl-N-methyl-L-serine can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced at the benzyl group to form the corresponding alcohol.
Substitution: The tert-butyl and benzyl protecting groups can be selectively removed under acidic or catalytic hydrogenation conditions, respectively.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Acidic conditions using trifluoroacetic acid for tert-butyl group removal and hydrogenation for benzyl group removal.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Deprotected serine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl O-benzyl-N-methyl-L-serine is used in peptide synthesis as a protected amino acid. It helps in the stepwise construction of peptides by preventing side reactions at the functional groups .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. The protected groups can be selectively removed to study the effects of deprotection on biological activity .
Medicine: In medicinal chemistry, this compound is used in the synthesis of peptide-based drugs. Its stability and reactivity make it a valuable intermediate in the development of therapeutic peptides .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and other bioactive molecules. Its use in automated peptide synthesizers enhances the efficiency of drug development processes .
Mechanism of Action
The mechanism of action of tert-butyl O-benzyl-N-methyl-L-serine involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions during peptide bond formation. The tert-butyl group protects the hydroxyl group, the benzyl group protects the carboxyl group, and the methyl group protects the amino group. These protecting groups can be selectively removed under specific conditions to yield the desired peptide .
Comparison with Similar Compounds
tert-Butyl O-benzyl-L-serine: Similar structure but without the methyl group on the amino group.
tert-Butyl N-methyl-L-serine: Similar structure but without the benzyl group on the carboxyl group.
O-Benzyl-N-methyl-L-serine: Similar structure but without the tert-butyl group on the hydroxyl group.
Uniqueness: tert-Butyl O-benzyl-N-methyl-L-serine is unique due to the combination of all three protecting groups, which provides enhanced stability and selectivity in peptide synthesis. This makes it a valuable intermediate in the synthesis of complex peptides and bioactive molecules .
Properties
Molecular Formula |
C15H23NO3 |
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Molecular Weight |
265.35 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(methylamino)-3-phenylmethoxypropanoate |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(17)13(16-4)11-18-10-12-8-6-5-7-9-12/h5-9,13,16H,10-11H2,1-4H3/t13-/m0/s1 |
InChI Key |
ZDDOIWXDECFIFK-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](COCC1=CC=CC=C1)NC |
Canonical SMILES |
CC(C)(C)OC(=O)C(COCC1=CC=CC=C1)NC |
Origin of Product |
United States |
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